

An In-Depth Technical Guide to the Physicochemical Properties of Norquetiapine Fumarate

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Compound of Interest		
Compound Name:	Norquetiapine	
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Introduction

Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, has garnered significant attention for its distinct pharmacological profile and potential therapeutic advantages. As a pharmaceutical salt, **norquetiapine** fumarate's physicochemical properties are critical determinants of its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **norquetiapine**, with a specific focus on its fumarate salt form where data is available. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of **norquetiapine**-based therapeutics.

Physicochemical Data Summary

The following tables summarize the available quantitative data for **norquetiapine** and its parent compound, quetiapine, for comparative purposes. It is important to note that specific data for the fumarate salt of **norquetiapine** is limited in publicly available literature.



Property	Norquetiapine	Quetiapine Fumarate	Reference(s)
Molecular Formula	C17H17N3S	(C21H25N3O2S)2·C4H4 O4	[1][2]
Molecular Weight	295.4 g/mol	883.1 g/mol	[1][3]
рКа	Higher than Quetiapine	7.06	[4][5][6]
Melting Point (°C)	Data not available for the fumarate salt	171-178	[7][8][9]
Solubility	Higher than Quetiapine; 0.25 mg/mL in PBS (pH 7.2)	Slightly soluble in water, sparingly soluble in methanol	[1][4][10]
Polymorphism	Data not available for the fumarate salt	Exists in multiple crystalline forms (Form I, II, etc.) and an amorphous form	[11]

Table 1: Comparative Physicochemical Properties of Norquetiapine and Quetiapine Fumarate

Receptor Binding Affinity

Norquetiapine exhibits a distinct receptor binding profile compared to its parent compound, quetiapine. These differences are believed to contribute to its unique pharmacological effects, including its antidepressant properties. The following table summarizes the binding affinities (Ki) of **norquetiapine** at various neurotransmitter receptors.



Receptor/Transport er	Norquetiapine Ki (nM)	Quetiapine Ki (nM)	Reference(s)
Norepinephrine Transporter (NET)	29	>10,000	[12]
Dopamine D ₂ Receptor	59	56	[12]
Serotonin 5-HT _{1a} Receptor	570	1800	[12]
Serotonin 5-HT _{2a} Receptor	5	29	[12]
Serotonin 5-HT ₂₀ Receptor	76	2800	[12]
Serotonin 5-HT ₇ Receptor	76	307	[13]
Histamine H ₁ Receptor	3.5	Data not available	[1]
α1-Adrenergic Receptor	95-736 (range)	Data not available	[1]
α ₂ -Adrenergic Receptor	95-736 (range)	Data not available	[1]
Muscarinic M₁-M₅ Receptors	23-453 (range)	Data not available	[1]

Table 2: Receptor and Transporter Binding Affinities (Ki) of Norquetiapine and Quetiapine

Experimental Protocols

Detailed experimental protocols for the characterization of **norquetiapine** fumarate are not extensively published. However, standard pharmaceutical methodologies can be applied. The following sections outline generalized protocols for key physicochemical property determinations.



Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **norquetiapine** fumarate can be determined using the shake-flask method.

- Preparation of Media: Prepare buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
- Sample Preparation: Add an excess amount of norquetiapine fumarate to a known volume of each buffer in a sealed container.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis: Withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solid. Analyze the concentration of **norquetiapine** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **norquetiapine** can be determined by potentiometric titration.

- Sample Preparation: Dissolve a precisely weighed amount of **norquetiapine** in a suitable solvent system (e.g., water or a co-solvent system if solubility is limited).
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

The melting point of **norquetiapine** fumarate can be determined using Differential Scanning Calorimetry (DSC).



- Sample Preparation: Accurately weigh a small amount of the **norquetiapine** fumarate sample (typically 1-5 mg) into an aluminum DSC pan and seal it.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Polymorphism Characterization (X-Ray Powder Diffraction - XRPD)

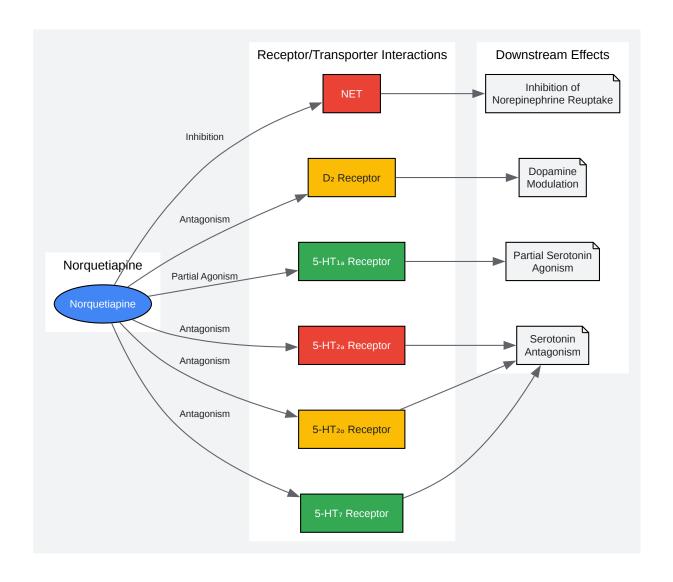
X-Ray Powder Diffraction (XRPD) is a primary technique for identifying and characterizing different polymorphic forms.

- Sample Preparation: Prepare a flat, uniform sample of the norquetiapine fumarate powder on a sample holder.
- Data Collection: Mount the sample in an XRPD instrument and expose it to a monochromatic X-ray beam.
- Diffraction Pattern Analysis: The instrument records the angles at which the X-rays are diffracted by the crystalline lattice of the sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form.

Signaling Pathways and Experimental Workflows

The pharmacological activity of **norquetiapine** is a result of its interaction with multiple neurotransmitter systems. The following diagrams, generated using Graphviz, illustrate these interactions and a general workflow for physicochemical characterization.

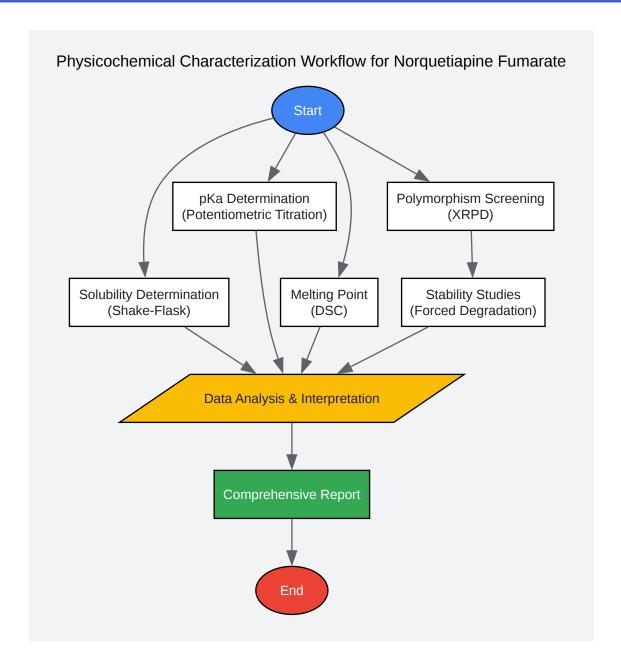




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Caption: **Norquetiapine**'s multifaceted interactions with key neurotransmitter systems.





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Caption: A generalized workflow for the physicochemical characterization of **Norquetiapine** Fumarate.

Conclusion

Norquetiapine fumarate presents a unique set of physicochemical and pharmacological properties that are of significant interest to the pharmaceutical sciences. Its increased solubility and distinct receptor binding profile compared to quetiapine underscore its potential as a therapeutic agent. While a comprehensive dataset for the fumarate salt is still emerging, the



information and methodologies presented in this guide provide a solid foundation for further research and development. A thorough characterization of its solid-state properties, including a detailed polymorphic screen, will be crucial for the successful formulation and commercialization of **norquetiapine** fumarate-based drug products.

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